3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester
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Overview
Description
3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a biphenyl core substituted with a methyl group and a boronic ester moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester typically involves the reaction of 3’-methyl-4’-bromobiphenyl-4-carboxylic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Organoboron Compounds: Resulting from hydroboration reactions.
Phenols: Produced via oxidation of the boronic ester.
Scientific Research Applications
3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl halides in the presence of a palladium catalyst, forming a palladium complex. This complex undergoes transmetalation and reductive elimination steps, leading to the formation of the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biological Activity
The compound 3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester (CAS No. 1381957-27-2) is a derivative of biphenyl and a boron-containing compound. Its unique structure suggests potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on available research findings.
- Molecular Formula : C20H23BO4
- Molecular Weight : 338.21 g/mol
- Appearance : White to almost white powder or crystalline solid
- Melting Point : 80.0 to 84.0 °C
Biological Activity Overview
Research indicates that compounds containing boron moieties exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific biological activities of the compound are summarized below.
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Research on related compounds indicates that modifications to the phenyl ring can significantly influence cytotoxic effects against various cell lines . The presence of the dioxaborolane group may also play a role in modulating these effects.
Structure-Activity Relationship (SAR)
The biological activity of boron-containing compounds often depends on their structural features. In the case of this compound:
- Boron Atom : The dioxaborolane structure is known for its ability to interact with biological targets through reversible covalent bonding.
- Aromatic Rings : The biphenyl structure can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating diethyl benzylphosphonates found that introducing a boronic acid moiety significantly enhanced antimicrobial activity against E. coli strains . This supports the hypothesis that similar modifications in our compound could yield beneficial effects.
- Cytotoxic Studies : Research indicated that phenyl derivatives with specific substituents exhibit varying levels of cytotoxicity against cancer cell lines . This underscores the importance of further investigating the cytotoxic potential of our compound through in vitro assays.
- Inflammatory Response Modulation : Compounds with similar structural motifs have been studied for their ability to modulate inflammatory pathways, particularly through interactions with receptors involved in immune responses . The potential for this compound to influence such pathways warrants further investigation.
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H23BO4 |
Molecular Weight | 338.21 g/mol |
Melting Point | 80.0 - 84.0 °C |
Purity | >98% (GC) |
Biological Activity | Observed Effects |
---|---|
Antimicrobial | Enhanced activity noted |
Cytotoxicity | Varies with substituents |
Inflammatory modulation | Potential interaction |
Properties
IUPAC Name |
methyl 4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO4/c1-14-13-17(15-7-9-16(10-8-15)19(23)24-6)11-12-18(14)22-25-20(2,3)21(4,5)26-22/h7-13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUXPYXSCLGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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